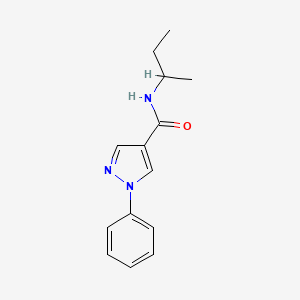
n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a sec-butyl group attached to the nitrogen atom, a phenyl group attached to the first carbon of the pyrazole ring, and a carboxamide group at the fourth position of the pyrazole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Sec-butyl Group: The sec-butyl group can be introduced through a nucleophilic substitution reaction, where sec-butyl bromide reacts with the nitrogen atom of the pyrazole ring.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sec-butyl group or the phenyl group may be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the pyrazole ring to a dihydropyrazole derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the phenyl group are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Products may include sec-butyl alcohol, phenyl ketones, and carboxylic acids.
Reduction: Products may include primary or secondary amines and dihydropyrazole derivatives.
Substitution: Products vary depending on the substituents introduced, such as alkylated or acylated pyrazole derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used to study receptor-ligand interactions in biological systems.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing anti-inflammatory, analgesic, or anticancer agents.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: The compound may be used in the formulation of agrochemicals, such as pesticides or herbicides.
作用机制
The mechanism of action of n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
相似化合物的比较
n-Butyl-1-phenyl-1h-pyrazole-4-carboxamide: Similar structure but with a n-butyl group instead of a sec-butyl group.
n-(Sec-butyl)-1-(4-methylphenyl)-1h-pyrazole-4-carboxamide: Similar structure but with a 4-methylphenyl group instead of a phenyl group.
n-(Sec-butyl)-1-phenyl-1h-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at the third position of the pyrazole ring.
Uniqueness:
- The presence of the sec-butyl group provides unique steric and electronic properties, influencing the compound’s reactivity and interactions with molecular targets.
- The specific arrangement of functional groups in n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide may result in distinct biological activities compared to its analogs.
属性
分子式 |
C14H17N3O |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
N-butan-2-yl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C14H17N3O/c1-3-11(2)16-14(18)12-9-15-17(10-12)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,16,18) |
InChI 键 |
ZZQHBHSRSVUXOB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)NC(=O)C1=CN(N=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


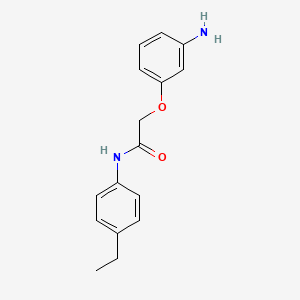
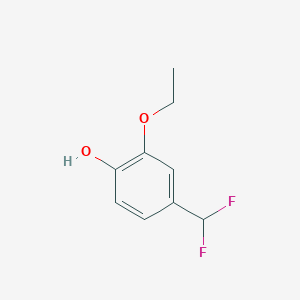


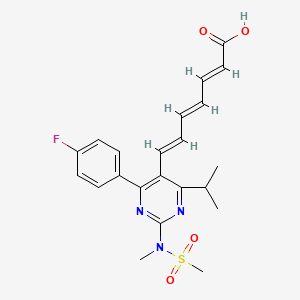
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)
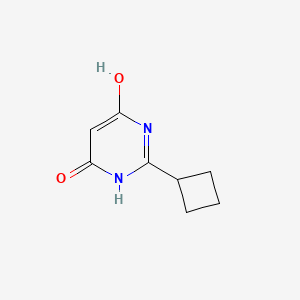
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)

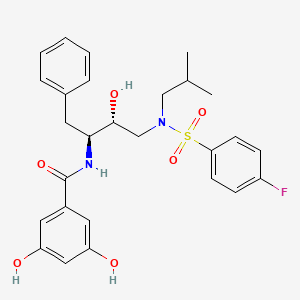
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
